Cas no 5140-28-3 (Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetate)

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5α,6α)-, 3-acetate is a semi-synthetic opioid derivative with a well-defined stereochemical configuration. Its structure features a morphinan core with a 4,5-epoxy bridge and a 3-acetate ester group, enhancing lipophilicity and bioavailability. The compound exhibits high affinity for opioid receptors, contributing to its potent analgesic properties. Its stability and predictable pharmacokinetics make it suitable for controlled pharmaceutical applications. The presence of the 17-methyl group and the (5α,6α) configuration ensures selective receptor interaction, minimizing off-target effects. This compound is primarily utilized in research and development for studying opioid pharmacology and refining analgesic formulations.
Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetate structure
5140-28-3 structure
商品名:Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetate
CAS番号:5140-28-3
MF:C19H21NO4
メガワット:327.37434
CID:374136
PubChem ID:5462504

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetate 化学的及び物理的性質

名前と識別子

    • Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetate
    • [(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl] acetate
    • 3-MAM
    • 3-O-Acetylmorphine
    • O(3)-monoacetylmorphine
    • O3-MAM
    • O3-Monoacetylmorphine
    • UNII-9N7243EY5T
    • Morphine, acetyl-
    • Q4634178
    • Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-, acetate
    • 3-Acetylmorphine
    • O3-Acetylmorphine
    • Morphine, 3-acetate
    • MORPHINAN-3,6-DIOL, 7,8-DIDEHYDRO-4,5-EPOXY-17-METHYL- (5.ALPHA.,6.ALPHA.)-, 3-ACETATE
    • [(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate
    • Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl- (5alpha,6alpha)-, 3-acetate
    • Mprphinan-3,6alpha-diol, 7,8-didehydro-4,5alpha-epoxy-17-methyl-, 3-acetate
    • SCHEMBL149701
    • Morphine, monoacetyl-
    • 9N7243EY5T
    • DTXSID30183774
    • NS00018440
    • GMLREHXYJDLZOU-LEPYJNQMSA-N
    • 29593-26-8
    • CHEBI:1445
    • PD018016
    • 3-O-Monoacetylmorphine
    • MORPHINE 3-MONOACETYL
    • 3O-acetylmorphine
    • 5140-28-3
    • 3-O-Acetylmorphine (1.0mg/ml in Acetonitrile)
    • インチ: InChI=1S/C19H21NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3-6,12-14,18,22H,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1
    • InChIKey: GMLREHXYJDLZOU-LEPYJNQMSA-N
    • ほほえんだ: CC(=O)OC1=C2C3=C(C=C1)C[C@@H]4[C@@H]5C=C[C@@H]([C@@H]([C@@]53CCN4C)O2)O

計算された属性

  • せいみつぶんしりょう: 327.14713
  • どういたいしつりょう: 327.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 592
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • PSA: 59

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65992-50mg
3-Acetylmorphine
5140-28-3 98%
50mg
¥3673.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65992-10mg
3-Acetylmorphine
5140-28-3 98%
10mg
¥1312.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65992-5mg
3-Acetylmorphine
5140-28-3 98%
5mg
¥740.00 2023-09-08

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetate 関連文献

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl- (5a,6a)-, 3-acetateに関する追加情報

Chemical Compound CAS No. 5140-28-3: Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-(5a,6a)-, 3-acetate

Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-(5a,6a)-, 3-acetate is a complex organic compound with the CAS registry number 5140-28-3. This compound belongs to the morphinan family of alkaloids and is characterized by its unique structural features and potential biological activities. The molecule contains a morphinan skeleton with specific functional groups that contribute to its chemical and pharmacological properties.

The morphinan framework is a key structural element in this compound. Morphinans are tetracyclic alkaloids commonly found in opium derivatives and synthetic analogs. In this case, the morphinan skeleton is modified by the presence of a diol group at positions 3 and 6. The diol functionality introduces hydroxyl groups that can participate in hydrogen bonding and influence the compound's solubility and reactivity.

Another significant feature of this compound is the epoxy group located at positions 4 and 5. The epoxide ring is a three-membered cyclic ether that can undergo ring-opening reactions under specific conditions. This reactivity makes it a potential candidate for further chemical modifications or drug delivery systems. Additionally, the molecule contains a methyl group at position 17 and an acetate ester at position 3. These substituents can modulate the compound's pharmacokinetics and bioavailability.

The stereochemistry of this compound is specified as (5a,6a), indicating a specific arrangement of substituents around the chiral centers. Stereoisomerism plays a crucial role in determining the biological activity of many compounds, including those in the morphinan family. The correct stereochemistry ensures that the compound interacts appropriately with biological targets such as receptors or enzymes.

Recent studies have explored the potential applications of morphinan derivatives in various fields. For instance, researchers have investigated their roles in pain management and their interactions with opioid receptors. The presence of an epoxide group in this compound could make it a candidate for targeted drug delivery or as an intermediate in the synthesis of more complex molecules.

In terms of synthesis, Morphinan-3,6-diol,7,8-didehydro-4,5-epoxy-17-methyl-(5a,6a)- , 3-acetate can be prepared through multi-step organic reactions involving oxidation, epoxidation, and esterification processes. The exact synthetic pathway would depend on the starting materials and desired stereochemistry.

From a pharmacological perspective, this compound may exhibit interesting biological activities due to its structural similarity to known bioactive molecules. However, further research is needed to fully understand its potential applications in medicine or other industries.

In conclusion,Morphinan-3 ,6-diol ,7 ,8-didehydro -4 ,5 -epoxy -17 -methyl -(5a ,6a) -, 3 -acetate (CAS No . 5140 -28 -3) is a structurally complex compound with promising potential for further exploration in scientific research and industrial applications.

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